molecular formula C17H12N4OS2 B10987981 4-phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

4-phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10987981
M. Wt: 352.4 g/mol
InChI Key: DATSADXHSGWFMD-UHFFFAOYSA-N
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Description

4-phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thiazole rings: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of the pyrrole ring: The Paal-Knorr synthesis is a common method, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Coupling reactions: The final step often involves coupling the different heterocyclic units together using reagents like palladium catalysts in cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrolinones.

    Reduction: Reduction reactions could target the thiazole rings, potentially converting them to thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl ring and the thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolinones, while substitution could introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with such structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, similar compounds are studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • 2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of 4-phenyl-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide lies in its specific combination of heterocyclic rings and functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H12N4OS2

Molecular Weight

352.4 g/mol

IUPAC Name

4-phenyl-2-pyrrol-1-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H12N4OS2/c22-15(20-16-18-8-11-23-16)14-13(12-6-2-1-3-7-12)19-17(24-14)21-9-4-5-10-21/h1-11H,(H,18,20,22)

InChI Key

DATSADXHSGWFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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